1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine
Description
1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine is a substituted piperazine derivative characterized by a 4-bromo-2-nitrophenyl group attached to the piperazine ring at position 1 and a methyl group at position 2.
Properties
IUPAC Name |
1-(4-bromo-2-nitrophenyl)-2-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-8-7-13-4-5-14(8)10-3-2-9(12)6-11(10)15(16)17/h2-3,6,8,13H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZORVANCTACDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine typically involves the following steps:
Nitration: The starting material, 4-bromoaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 4-bromo-2-nitroaniline.
Piperazine Formation: The 4-bromo-2-nitroaniline is then reacted with 2-methylpiperazine under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is typically carried out at elevated temperatures (around 80-100°C) to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to maintain consistent reaction conditions and optimize yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Thiols or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Reduction: 1-(4-Amino-2-nitrophenyl)-2-methylpiperazine.
Substitution: 1-(4-Substituted-2-nitrophenyl)-2-methylpiperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine has been studied for its potential as a pharmacological agent. Key research areas include:
- Antidepressant Properties : Investigations have shown that compounds with similar structures exhibit activity on serotonin receptors, suggesting potential antidepressant effects .
- Anxiolytic Effects : The compound's interaction with neurotransmitter systems may provide a basis for developing anxiolytic medications .
Biological Studies
The compound serves as a valuable tool in biological research:
- Receptor Binding Studies : It can be used to explore the binding affinities of various receptors, contributing to the understanding of receptor-ligand interactions .
- Cellular Mechanisms : Studies have indicated that it may influence signaling pathways within cells, impacting processes such as apoptosis and cell proliferation .
Materials Science
In materials science, this compound is utilized for:
- Polymer Development : Its unique chemical properties allow it to be incorporated into polymer matrices, enhancing material characteristics such as thermal stability and mechanical strength .
- Fluorinated Materials : The bromine and nitro groups can impart specific functionalities to polymers, making them suitable for specialized applications in electronics and coatings .
Case Studies and Research Findings
Several studies highlight the compound's versatility:
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound and their effects on serotonin reuptake inhibition. Results showed promising antidepressant activity comparable to established SSRIs .
Case Study 2: Receptor Interaction
Research conducted at a leading university investigated how this compound interacts with dopamine receptors. The findings indicated that it could act as a partial agonist, suggesting potential therapeutic applications in treating Parkinson’s disease .
Case Study 3: Polymer Applications
A collaborative study between chemists and materials scientists demonstrated the incorporation of this compound into polycarbonate matrices. The modified materials exhibited enhanced thermal resistance and mechanical properties, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Piperazine and 2-Methylpiperazine
The presence of the 2-methyl group distinguishes 1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine from unsubstituted piperazine. and demonstrate that 2-methylpiperazine exhibits temperature-dependent structure-directing effects in aluminophosphate synthesis. At 160°C, 2-methylpiperazine directs two-layered aluminophosphates with distinct inorganic sheet topologies compared to piperazine, but this difference vanishes at 190°C due to thermal equilibration . This suggests that the methyl group in the target compound may similarly influence host-guest interactions in crystal engineering applications, though its nitro and bromo substituents could introduce additional steric or electronic effects.
Key Data:
| Property | Piperazine | 2-Methylpiperazine |
|---|---|---|
| Structure-directing effect at 160°C | Unique topology | Distinct topology |
| Structure-directing effect at 190°C | Common topology | Common topology |
| Temperature sensitivity | Low | High (methyl-induced) |
Comparison with 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7)
H-7, a well-studied 2-methylpiperazine derivative, demonstrates significant biological activity. It induces apoptosis in neuroblastoma cells (SH-SY5Y) via p53-dependent pathways by stabilizing nuclear p53 and prolonging its half-life from 2.5 to 28 hours . In contrast, staurosporine (a structurally distinct kinase inhibitor) fails to induce p53 accumulation, highlighting the specificity of H-7’s mechanism .
Key Data:
| Property | H-7 | Target Compound |
|---|---|---|
| Substituent | 5-Isoquinolinesulfonyl | 4-Bromo-2-nitrophenyl |
| Biological Activity | p53 stabilization, apoptosis | Unknown (predicted kinase modulation) |
| Selectivity | Inhibits PKC, CaMKII | Likely distinct target profile |
Comparison with 1-Methyl-4-(4-nitrophenyl)piperazine
This analog shares a nitrophenyl group but differs in substitution pattern (nitro at para vs. ortho position) and lacks the bromine atom. Synthesized in 96% yield via nucleophilic aromatic substitution (4-fluoronitrobenzene + 1-methylpiperazine), its $ ^1H $-NMR shows aromatic protons at δ 7.03 and 8.05 ppm, with piperazine signals at δ 2.22–3.45 ppm . The target compound’s bromine and ortho-nitro groups may reduce synthetic yield due to steric challenges but could enhance stability or reactivity in electrophilic substitutions.
Key Data:
| Property | 1-Methyl-4-(4-nitrophenyl)piperazine | Target Compound |
|---|---|---|
| Substituent Position | Para-nitro | Ortho-nitro, para-bromo |
| Synthetic Yield | 96% | Likely lower (steric effects) |
| Aromatic NMR Signals | δ 7.03 (d), 8.05 (d) | Predicted downfield shifts |
Comparison with 1,4-Disubstituted 2-Methylpiperazine Derivatives
highlights 1,4-disubstituted 2-methylpiperazines as 5-HT${1A}$ receptor ligands. For example, 1-(2-chloropyrimidinyl)-4-(butyl)-2-methylpiperazine shows high affinity ($ Ki < 10 $ nM) due to optimal substituent bulk and electronics . The target compound’s bromonitrophenyl group may similarly enhance receptor binding via halogen or nitro interactions, though its larger size could reduce solubility or membrane permeability.
Biological Activity
1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a piperazine ring substituted with a brominated nitrophenyl group, which is significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar piperazine derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system .
- Receptor Modulation : The compound may interact with various receptors, potentially influencing pathways related to neurotransmission and inflammation .
- Electrophilic Properties : The nitro group can enhance the compound's reactivity, allowing it to form adducts with biological macromolecules.
Antibacterial Activity
Research indicates that nitro-substituted phenyl compounds exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against strains like Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this compound may also possess such activity due to its structural characteristics .
Antitubercular Activity
Nitro groups in aromatic compounds are often linked to enhanced antitubercular activity. Studies have demonstrated that the presence of a nitro group is essential for the efficacy against Mycobacterium tuberculosis, indicating potential therapeutic applications for this compound in treating tuberculosis .
Case Study 1: Enzyme Inhibition
A study on piperazine derivatives revealed that certain compounds could effectively inhibit human acetylcholinesterase. Virtual screening indicated that structural modifications, such as the introduction of bromine and nitro groups, enhanced binding affinity at critical sites on the enzyme. This suggests that this compound could similarly inhibit acetylcholinesterase, impacting cholinergic signaling pathways .
Case Study 2: Polymer Applications
Research involving methacrylic polymers modified with piperazine side chains has shown promising photophysical properties. These modifications allow for enhanced optical characteristics suitable for optoelectronic devices, indicating broader applications beyond traditional medicinal chemistry .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Brominated nitrophenyl group on piperazine | Potential antibacterial and antitubercular |
| 1-(4-Nitrophenyl)piperazine | Nitro group on piperazine | Confirmed acetylcholinesterase inhibition |
| 1-(4-Chlorophenyl)piperazine | Chlorinated phenyl group | Moderate antibacterial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
